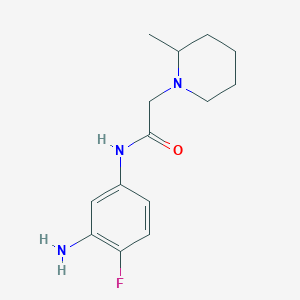

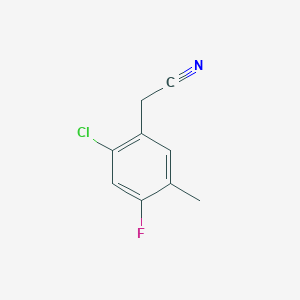

![molecular formula C16H12FN3OS2 B2604716 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-35-4](/img/structure/B2604716.png)

4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular properties . The compound you mentioned seems to be a derivative of benzothiazole, but specific information about it is not available in the sources I have access to.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific derivative and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substituents on the benzothiazole ring. For instance, the presence of different functional groups can affect properties such as solubility, melting point, and reactivity .

Applications De Recherche Scientifique

Anticancer Activity

Benzothiazole derivatives have been extensively explored for their anticancer properties. A study highlighted the synthesis of isoxazole derivatives of benzothiazoles that exhibited significant anticancer activity against various cancer cell lines, such as Colo205, U937, MCF7, and A549. One compound, in particular, induced G2/M cell cycle arrest and apoptosis in Colo205 cells through p53 activation via mitochondrial-dependent pathways, suggesting potential as a small-molecule activator of p53 for colon cancer treatment (Kumbhare et al., 2014).

Antimicrobial and Antifungal Activities

New benzothiazole acylhydrazones synthesized for their potential as anticancer agents also show promise in antimicrobial and antifungal applications. The structure-activity relationship of these compounds reveals that substitutions at specific positions on the benzothiazole scaffold can modulate their bioactivity, offering a pathway for developing new therapeutic agents (Osmaniye et al., 2018).

Alzheimer's Disease Imaging

Benzoxazole derivatives, structurally similar to the target compound, have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives showed high affinity for β-amyloid aggregates and demonstrated significant potential in detecting Aβ plaques in the living human brain, contributing to Alzheimer's disease diagnosis and research (Cui et al., 2012).

Anticonvulsant Activity

The synthesis of benzothiazin-3(4H)-ones and their derivatives revealed compounds with significant anticonvulsant activity. This research suggests that benzothiazole compounds can serve as a basis for developing new anticonvulsant drugs, offering a promising direction for future pharmaceutical research (Zhang et al., 2010).

Fluorescence and Security Applications

Benzothiazole derivatives have been explored for their fluorescence properties, leading to the development of materials with potential applications in security inks and optical devices. The unique photophysical properties of these compounds, such as morphology-dependent fluorochromism, make them suitable for creating security features that are difficult to replicate (Lu & Xia, 2016).

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (cox-2) .

Mode of Action

It is plausible that it may interact with its targets, such as cox-2, leading to the inhibition of prostaglandin synthesis . This can result in anti-inflammatory effects, given that prostaglandins play a key role in the inflammatory response.

Biochemical Pathways

The compound 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine may affect the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-2, the compound could potentially reduce the production of prostaglandins, thereby mitigating inflammation .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the levels of prostaglandins due to COX-2 inhibition . This could lead to a decrease in inflammation, given the role of prostaglandins in promoting inflammatory responses.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS2/c1-2-21-11-4-3-5-12-14(11)19-16(22-12)20-15-18-10-7-6-9(17)8-13(10)23-15/h3-8H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBFMELHIILOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

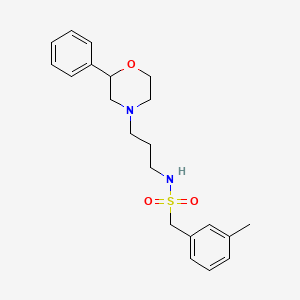

![1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2604637.png)

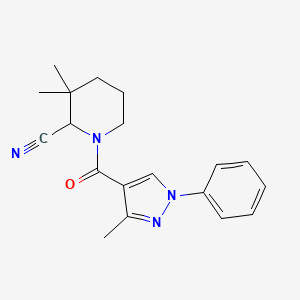

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)

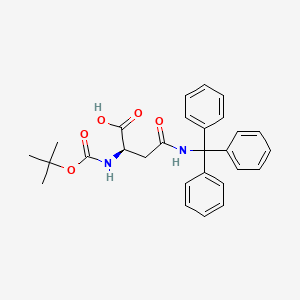

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2604643.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)

![1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2604650.png)

![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2604653.png)